4-Bromo-N-methylpyridazin-3-amine
Overview
Description
Molecular Structure Analysis
The molecule consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a bromo group, a methyl group, and an amine group. The exact positions of these substituents on the ring define the unique structure of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-N-methylpyridazin-3-amine” include its molecular weight, which is 188.03 g/mol. Other properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Synthesis of Pyridazine Derivatives : A study by Xin Bing-wei (2008) focused on the preparation of 3-Bromo-6-methylpyridazine, an analog of 4-Bromo-N-methylpyridazin-3-amine, which was synthesized from CH3COCH2CH2COOH. The process involved cyclization with hydrazine hydrate, dehydrogenation, and substitution reactions, highlighting a method for manufacturing this pyridazine derivative.
Aminocarbonylation Reactions : Takács et al. (2012) in their paper published in Tetrahedron, investigated the aminocarbonylation of iodine- and bromine-substituted pyridazinones, including compounds structurally similar to 4-Bromo-N-methylpyridazin-3-amine. The study found that the dibromo derivative exhibited high reactivity in a palladium-catalyzed reaction, leading to dicarboxamides with primary amines (Takács et al., 2012).
Quantum Mechanical Investigations and Biological Activities : A study by Ahmad et al. (2017) focused on the palladium-catalyzed Suzuki cross-coupling reaction of 5-Bromo-2-methylpyridin-3-amine to synthesize novel pyridine derivatives. This study also included Density Functional Theory (DFT) studies for the synthesized pyridine derivatives, exploring their potential applications in biological activities, such as anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Aminations of Bromo-Derivatives : Pieterse and Hertog (2010) investigated the amination of 3-bromo-4-ethoxypyridine, which provides insights into the reactivity of bromo-derivatives of pyridine, including compounds like 4-Bromo-N-methylpyridazin-3-amine (Pieterse & Hertog, 2010).
Building 3-Amino Pyridazine Libraries : Schmitt et al. (2006) presented an efficient method for preparing disubstituted 3-aminopyridazines starting from 4-bromo-pyridazine-3,6-dione, utilizing a combination of amination and Pd(0) cross-coupling reactions. This method is relevant to the synthesis and applications of compounds like 4-Bromo-N-methylpyridazin-3-amine (Schmitt et al., 2006).
Safety And Hazards
The safety data sheet for a similar compound, “4-(Bromomethyl)benzonitrile”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle “4-Bromo-N-methylpyridazin-3-amine” with appropriate safety measures, although specific safety data for this compound is not available .
properties
IUPAC Name |
4-bromo-N-methylpyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-7-5-4(6)2-3-8-9-5/h2-3H,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKMMHJLDGHZEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CN=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-methylpyridazin-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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